REACTION_CXSMILES
|
[CH:1]1([CH:6]([NH2:8])[CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:9].[OH-].[Na+]>O>[ClH:9].[CH:1]1([CH:6]([NH2:8])[CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracting three times with 100 ml diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ether extracts were dried over Na2SO4
|
Type
|
ADDITION
|
Details
|
treated with a solution of 2 g HCl in 100 ml methanol (with cooling)
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Type
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CUSTOM
|
Details
|
this solution was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CCCC1)C(C)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |